molecular formula C16H30O2Si B13627669 4-(((tert-Butyldimethylsilyl)oxy)methyl)bicyclo[2.2.2]octane-1-carbaldehyde

4-(((tert-Butyldimethylsilyl)oxy)methyl)bicyclo[2.2.2]octane-1-carbaldehyde

Cat. No.: B13627669
M. Wt: 282.49 g/mol
InChI Key: FJGJBYYMZZYDCH-UHFFFAOYSA-N
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Description

4-(((tert-Butyldimethylsilyl)oxy)methyl)bicyclo[2.2.2]octane-1-carbaldehyde is a complex organic compound that features a bicyclic structure with a tert-butyldimethylsilyloxy group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((tert-Butyldimethylsilyl)oxy)methyl)bicyclo[222]octane-1-carbaldehyde typically involves multiple steps One common approach is to start with a bicyclo[222]octane derivative and introduce the tert-butyldimethylsilyloxy group through a silylation reactionThe reaction conditions often require the use of inert atmospheres, such as nitrogen or argon, and specific catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for scale-up. This includes the use of continuous flow reactors and automated systems to handle the multiple steps efficiently and safely .

Chemical Reactions Analysis

Types of Reactions

4-(((tert-Butyldimethylsilyl)oxy)methyl)bicyclo[2.2.2]octane-1-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include carboxylic acids, primary alcohols, and various substituted derivatives, depending on the reagents and conditions used .

Scientific Research Applications

4-(((tert-Butyldimethylsilyl)oxy)methyl)bicyclo[2.2.2]octane-1-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(((tert-Butyldimethylsilyl)oxy)methyl)bicyclo[2.2.2]octane-1-carbaldehyde involves its reactivity with various biological and chemical targets. The aldehyde group can form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity. The tert-butyldimethylsilyloxy group can also influence the compound’s reactivity and stability, making it a versatile intermediate in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(((tert-Butyldimethylsilyl)oxy)methyl)bicyclo[2.2.2]octane-1-carbaldehyde is unique due to its bicyclic structure, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of complex molecules and in studies of enzyme interactions .

Properties

Molecular Formula

C16H30O2Si

Molecular Weight

282.49 g/mol

IUPAC Name

4-[[tert-butyl(dimethyl)silyl]oxymethyl]bicyclo[2.2.2]octane-1-carbaldehyde

InChI

InChI=1S/C16H30O2Si/c1-14(2,3)19(4,5)18-13-16-9-6-15(12-17,7-10-16)8-11-16/h12H,6-11,13H2,1-5H3

InChI Key

FJGJBYYMZZYDCH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC12CCC(CC1)(CC2)C=O

Origin of Product

United States

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